
Thiocyanate
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Overview
Description
Thiocyanate (SCN⁻) is a pseudohalide anion composed of sulfur, carbon, and nitrogen. It exists in both organic and inorganic compounds and is a metabolite of cyanide detoxification . This compound exhibits diverse biological activities, including anticancer, antimicrobial, and insecticidal properties . Its applications span medicine, agriculture (e.g., pesticides), and materials science . In the human body, this compound is linked to thyroid dysfunction due to its competition with iodide uptake . Environmental exposure occurs via diet (e.g., cruciferous vegetables) and cigarette smoke, with median serum concentrations reported at 3.10 µg/L in human studies .
Scientific Research Applications
Medical Applications
Thiocyanate plays a crucial role in the immune system and has been studied for its therapeutic properties.
- Antimicrobial and Anti-inflammatory Effects : Research indicates that this compound is involved in the innate immune response. It is oxidized by granulocytes to produce hypothiocyanous acid, which exhibits bactericidal properties. Studies show that nebulized this compound can reduce airway inflammation in models of cystic fibrosis, suggesting its potential as a treatment for chronic lung infections and inflammatory conditions .
- Thyroid Function : this compound has been shown to inhibit iodine uptake in the thyroid gland, leading to decreased production of thyroid hormones. This effect is particularly pronounced when combined with perchlorate exposure, highlighting the need for careful monitoring of this compound levels in populations with low iodine intake .
- Anticoagulant Properties : In healthcare settings, sodium this compound is utilized as an anticoagulant agent. It helps prevent blood clotting and may be used to manage hypertension .
Agricultural Applications
This compound is widely used in agriculture for pest control and crop management.
- Herbicides and Insecticides : Sodium this compound is effective against various weeds and pests, including aphids and thrips. It is incorporated into formulations for herbicides and insecticides due to its phytotoxic properties .
- Soil Health : The compound can enhance soil quality by controlling harmful pests without causing significant harm to beneficial organisms when applied correctly .
Industrial Applications
This compound's unique chemical properties lend themselves to numerous industrial applications.
- Construction Industry : Sodium this compound serves as a cement additive, improving bonding and accelerating the hardening process of concrete. Its use extends the lifespan of cement products by enhancing their structural integrity .
- Textile Industry : In textiles, this compound is used as a dyeing and printing auxiliary, facilitating the creation of vibrant colors. It also acts as an accelerator in rubber vulcanization processes .
- Metal Finishing : The compound is employed in electroplating processes, where it helps remove oxides from metal surfaces, ensuring a smooth finish. This application is critical in industries requiring high-quality metal coatings .
Case Study 1: Cystic Fibrosis Treatment
A study investigated the effects of nebulized this compound on airway inflammation in cystic fibrosis models. Results indicated a significant reduction in neutrophil infiltration and restoration of redox balance in lung tissues when treated with this compound, demonstrating its potential as a therapeutic agent for respiratory diseases .
Case Study 2: Thyroid Hormone Disruption
Research involving individuals with high urinary this compound concentrations revealed that exposure to this compound negatively impacted thyroid hormone production. This finding underscores the importance of monitoring dietary sources of this compound, particularly in iodine-deficient populations .
Q & A
Basic Research Questions
Q. What standardized analytical methods ensure accurate thiocyanate quantification in environmental samples, and how are they validated?
Methodological Answer:
- Use recovery tests by spiking known this compound concentrations into samples (e.g., biological matrices) and calculating recovery percentages (e.g., 102% recovery in finger millet studies) to validate accuracy .
- Implement internal standards (e.g., 4.8–5.4 mg/L control limits) with statistical monitoring (mean: 5.1 mg/L, analytical mean: 5.2 mg/L) to ensure precision across repeated tests .
- Validate linearity via regression analysis and use ANOVA to compare inter-group variability (e.g., treated vs. untreated samples) .
Q. How should researchers statistically compare this compound concentrations across biological samples subjected to different treatments?
Methodological Answer:
- Apply ANOVA to assess mean differences (e.g., red vs. brown finger millet varieties) and use post-hoc tests like Student-Newman-Keuls (SNK) for pairwise comparisons at p < 0.05 .
- Report confidence intervals for recovery rates (e.g., 100–102%) and use independent t-tests to evaluate significance between sample groups .
Advanced Research Questions
Q. How can experimental designs address kinetic instability in iron(III) this compound equilibrium studies?
Methodological Answer:
- Employ stopped-flow techniques combined with global data analysis (e.g., ReactLab Equilibria software) to capture initial absorbance spectra before complex decomposition .
- Model equilibrium constants (e.g., for Fe(SCN)²⁺/Fe(SCN)₂⁺) at high this compound concentrations (≥0.025 M) under controlled ionic strength (0.5 M) and temperature (25°C) .
Q. What strategies reconcile contradictions in this compound’s dual role as a chaotrope and salting-out agent in polymer studies?
Methodological Answer:
- Combine differential scanning calorimetry (DSC) and atomic force microscopy (AFM) to quantify anion-polymer interactions (e.g., this compound’s surface partitioning vs. trichloroacetate’s salting-out) .
- Use dynamic light scattering (DLS) to correlate hydrodynamic radius changes with ion-specific stabilization mechanisms .
Q. How can FT-IR data resolve ambiguities in this compound bonding modes (N vs. S coordination) in coordination complexes?
Methodological Answer:
- Compare C-N (2050–2150 cm⁻¹) and C-S (700–750 cm⁻¹) stretching frequencies with reference compounds (e.g., KSCN vs. Co(NCS)₂) .
- Apply quantitative difference calculations (e.g., Δν thresholds) and validate results using HSAB theory (soft S donors favor softer metal centers) .
Q. What methodologies optimize this compound synthesis control in nanoparticle preparation?
Methodological Answer:
- Monitor thermal decomposition of thiourea (170–187°C range) to limit unintended this compound formation, ensuring consistent preheating durations .
- Characterize products via X-ray diffraction (XRD) and energy-dispersive X-ray spectroscopy (EDS) to confirm stoichiometry (e.g., MoS₂ microflowers with this compound-derived sulfur) .
Q. How to design biokinetic models for microbial this compound degradation in wastewater reactors?
Methodological Answer:
- Conduct batch vs. continuous reactor studies with activated sludge, tracking sulfur/nitrogen species (e.g., SCN⁻ → SO₄²⁻, NH₃) via ion chromatography .
- Calculate oxygen demand kinetics and validate biokinetic parameters (e.g., μ_max, K_s) under varying SCN⁻ concentrations .
Q. Data Analysis and Contradiction Resolution
Q. How should researchers handle irreproducibility in this compound-involved nanocrystal synthesis?
Methodological Answer:
- Standardize thermal decomposition protocols for thiourea precursors to minimize batch-to-batch variability in this compound generation .
- Document preheating times and use thermogravimetric analysis (TGA) to verify decomposition completeness .
Q. What statistical frameworks improve reliability in establishing environmental this compound background levels?
Methodological Answer:
- Use robust sampling strategies (e.g., 221 samples across 11 regions) and report confidence intervals (e.g., 0.21–6.10 mg/kg in raw milk) to account for natural variability .
- Apply non-parametric tests (e.g., Mann-Whitney U) if data distributions are non-normal .
Q. How does global data analysis enhance equilibrium constant determination for unstable this compound complexes?
Methodological Answer:
Comparison with Similar Compounds
Thiocyanate vs. Isothis compound
This compound (R-SCN) and isothis compound (R-NCS) differ structurally in the bonding of the sulfur atom. This distinction critically impacts reactivity and biological activity:
- Electrophilicity: The single-bond character of the S-C linkage in this compound reduces electrophilicity compared to the isothis compound group, which has a reactive N=C=S moiety.
This compound vs. Other Pseudohalides
Cyanate (OCN⁻) and Selenocyanate (SeCN⁻)
- Coordination Chemistry : this compound binds to metals via sulfur (S) or nitrogen (N), influencing ligand field strength. For cobalt complexes, S-bonded SCN⁻ positions between Cl⁻ and Br⁻ in the spectrochemical series, whereas N-bonded SCN⁻ behaves similarly to N₃⁻ .
- Toxicity: Methyl this compound releases cyanide upon metabolism, akin to aliphatic thiocyanates like Lethane, but selenocyanate derivatives are rarer and less studied .
Table 2: Spectrochemical Series for Ligands
Ligand (Binding Atom) | Field Strength (Increasing Order) |
---|---|
I⁻ | Weakest |
SCN⁻ (S-bonded) | Intermediate |
Br⁻ | |
NCS⁻ (N-bonded) | Stronger |
CN⁻ | Strongest |
This compound vs. Thyroid-Inhibiting Anions
This compound, perchlorate (ClO₄⁻), and nitrate (NO₃⁻) disrupt thyroid function by inhibiting sodium-iodide symporter (NIS)-mediated iodide uptake. Key differences include:
- Potency : Perchlorate is the most potent NIS inhibitor, followed by this compound and nitrate .
- Environmental Prevalence : Median concentrations in human serum are highest for nitrate (46.00 mg/L), followed by this compound (3.10 µg/L) and perchlorate (1.20 mg/L) .
Table 3: Thyroid Disruptor Comparison
Compound | Median Serum Concentration | NIS Inhibition Potency | Additional Mechanisms |
---|---|---|---|
This compound | 3.10 µg/L | Moderate | Organification inhibition |
Perchlorate | 1.20 mg/L | High | None |
Nitrate | 46.00 mg/L | Low | None |
This compound vs. Sulfur-Containing Analogues
Sodium this compound (NaSCN)
Properties
CAS No. |
302-04-5 |
---|---|
Molecular Formula |
SCN(−) CNS- |
Molecular Weight |
58.08 g/mol |
IUPAC Name |
thiocyanate |
InChI |
InChI=1S/CHNS/c2-1-3/h3H/p-1 |
InChI Key |
ZMZDMBWJUHKJPS-UHFFFAOYSA-M |
SMILES |
C(#N)[S-] |
Canonical SMILES |
C(#N)[S-] |
Key on ui other cas no. |
71048-69-6 302-04-5 3535-84-0 |
physical_description |
Solid |
Pictograms |
Acute Toxic; Irritant; Health Hazard; Environmental Hazard |
Synonyms |
thiocyanate thiocyanate ion thiocyanate ion (1-) thiocyanate ion (2-) Thiocyanogen ((SCN)2(1-)) |
Origin of Product |
United States |
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